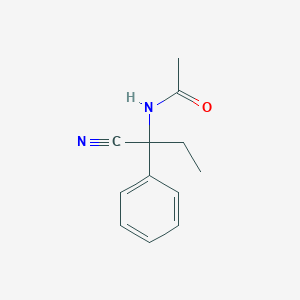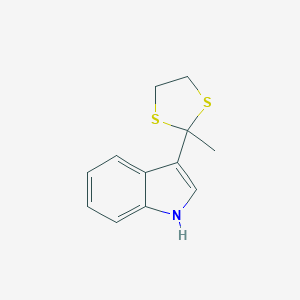
1-N-Boc-4-フルオロピペリジン
概要
説明
1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
1-N-Boc-4-fluoropiperidine is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .Molecular Structure Analysis
The molecular weight of 1-N-Boc-4-fluoropiperidine is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
1-N-Boc-4-fluoropiperidine is a solid at room temperature . The compound should be stored at room temperature .科学的研究の応用
創薬と開発
1-N-Boc-4-フルオロピペリジンは、医薬品合成における汎用性の高いビルディングブロックです。創薬候補へのフッ素の導入は、薬物動態と物理化学的特性を向上させるための強力な戦略として認識されています 。例えば、C-F結合の高い結合エネルギーは代謝安定性を高め、フッ素の電子効果によりpKaなどの重要な特性を改変することができます 。
コンフォメーション挙動研究
1-N-Boc-4-フルオロピペリジンなどのフッ素化化合物のコンフォメーション挙動を理解することで、現在の分子設計ツールボックスを拡張することができます 。この研究は、コンフォメーション的に剛直な分子足場の新しい設計原理を確立しています 。
溶媒和と溶媒極性研究
計算調査によると、電荷-双極子相互作用や超共役などの確立された非局在化力に加えて、溶媒和と溶媒極性が主要な役割を果たしています 。これは、1-N-Boc-4-フルオロピペリジンをこれらの現象を研究するのに役立つ化合物にします。
極性と親油性の微調整
フッ素置換の特に注目すべき特徴は、脂肪族の環状および非環状系に組み込まれたときのC-F結合の相対的な配向への影響であり、これは高度に極性のある化合物を設計することを可能にします 。脂肪族の複素環系では、これらの効果により、より剛直な構造が生じ、明確に定義されたコンフォメーションの安定化が可能になります 。
作用機序
1-N-Boc-4-fluoropiperidine is a versatile building block for the synthesis of a wide range of compounds. It is commonly used as a starting material in organic synthesis, and as a catalyst in organic reactions. The mechanism of action of 1-N-Boc-4-fluoropiperidine is not well understood, but it is believed to involve the formation of a complex between the piperidine and the bromobutane, which then undergoes a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-N-Boc-4-fluoropiperidine are not well understood. However, it is believed to have a number of potential effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the activity of certain enzymes involved in the synthesis of certain compounds, and the inhibition of the activity of certain receptors.
実験室実験の利点と制限
1-N-Boc-4-fluoropiperidine has a number of advantages for laboratory experiments. It is a versatile starting material for organic synthesis, and is relatively easy to handle and store. It is also relatively stable, and has a relatively low toxicity. However, it is not without its limitations. It is relatively expensive, and it is sensitive to moisture and light.
将来の方向性
In the future, 1-N-Boc-4-fluoropiperidine may be used in the development of new drugs and other compounds, as well as in the study of drug metabolism and the development of new drug delivery systems. It may also be used in the development of new catalysts for organic reactions, and in the synthesis of peptides, peptidomimetics, and nucleosides. Additionally, it may be used to study the biochemical and physiological effects of drugs and other compounds, as well as to study the effects of environmental pollutants on human health.
Safety and Hazards
生化学分析
Biochemical Properties
Therefore, the incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Cellular Effects
Fluorinated compounds like 1-N-Boc-4-fluoropiperidine are known to have significant impacts on cellular processes .
Molecular Mechanism
The high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1-N-Boc-4-fluoropiperidine in laboratory settings. It is known that the compound has a storage temperature at room temperature .
Metabolic Pathways
The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
特性
IUPAC Name |
tert-butyl 4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUMPJNBNIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
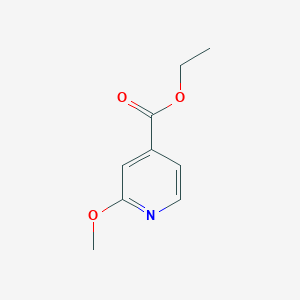
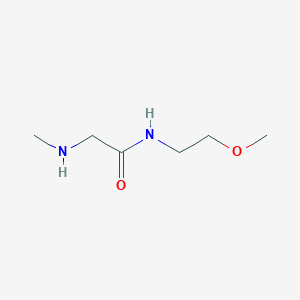
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
![1-[4-(Bromomethyl)phenyl]propan-1-one](/img/structure/B183427.png)
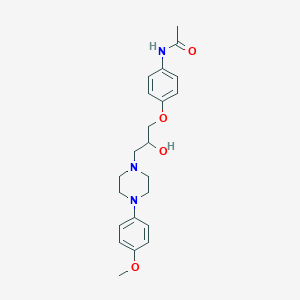

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)


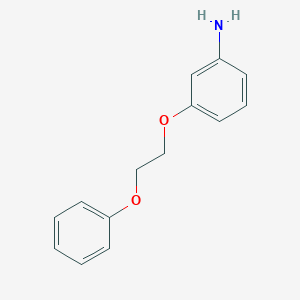
![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)

